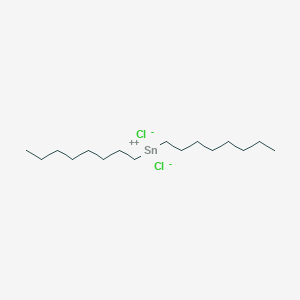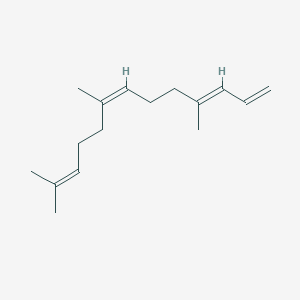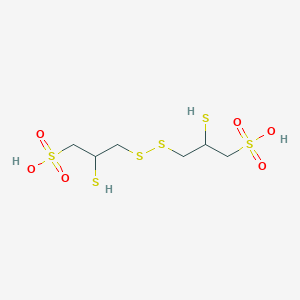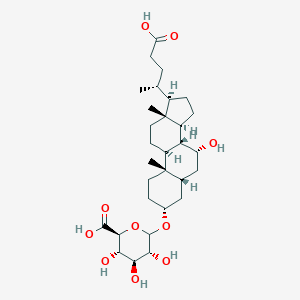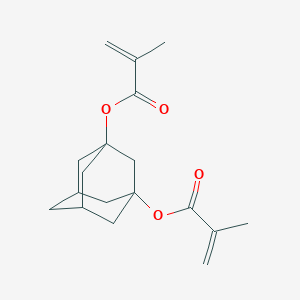
1,3-Adamantanediol diméthacrylate
Vue d'ensemble
Description
1,3-Adamantanediol dimethacrylate (ADMA) is a chemical compound that is widely used in the field of dentistry. It is a type of dimethacrylate monomer that is used in the synthesis of dental composites, which are materials that are used to fill cavities and restore damaged teeth. ADMA is known for its excellent mechanical properties, biocompatibility, and low shrinkage, which make it an ideal material for dental applications.
Applications De Recherche Scientifique
Biotechnologie : Hydroxylation régiosélective
Le 1,3-adamantanediol est utilisé en biotechnologie pour l'hydroxylation régiosélective de 60 mM de 1,3-adamantanediol en 30,9 mM de 1,3,5-adamantanetriol . Ce processus est catalysé par des cellules lavées de Kitasatospora sp. GF12 .
2. Science des Matériaux : Matériel photorésistant pour dispositifs semi-conducteurs Des molécules fonctionnalisées avec une structure adamantane, telles que les polymères acryliques de 1,3-adamantanediol, ont été rapportées comme des matériaux photorésistants prometteurs pour les dispositifs semi-conducteurs .
3. Recherche médicale : Composant de médicaments antidiabétiques Le 3-amino-1-adamantanol, un dérivé du 1,3-adamantanediol, est un composant de la vildagliptine, qui est un antidiabétique, inhibiteur de la dipeptidyl peptidase-4 (DPP-4) .
Production industrielle Synthèse évolutive
Le 1,3-adamantanediol a été utilisé dans la synthèse pratique et évolutive du 1,3,5-adamantanetriol . Des rendements isolés de 100 g par lot ont été obtenus, avec un potentiel de production industrielle .
Science dentaire Matériaux de restauration indirecte
Le 1,3-adamantanediol est utilisé dans la production de matériaux de restauration indirecte en science dentaire . Ces matériaux comprennent la résine permanente imprimable en 3D (PR), le bloc céramique hybride (HCB) et le composite indirect (IC) produits avec des techniques additives, soustractives et conventionnelles .
Biofabrication Impression 3D en médecine
Le 1,3-adamantanediol est utilisé dans les applications actuelles et émergentes de l'impression 3D en médecine . Il est un composant de la résine permanente imprimable en 3D, qui est utilisée en biofabrication<a aria-label="3: 6. Biofabrication: 3D Printing in Medicine 1,3-Adamantanediol is used in the current and emerging applications of 3D printing in medicine3" data-citationid="d94115d7-a9b2-c93d-fa5c-56abbdea2650-32" h="ID=SERP,501
Safety and Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of 1,3-Adamantanediol dimethacrylate. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mécanisme D'action
Target of Action
It’s known that adamantane derivatives often interact with various biological targets due to their unique cage-like structure .
Mode of Action
Adamantane derivatives are known for their ability to interact with biological systems, often through hydrophobic interactions .
Result of Action
It’s known that adamantane derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects .
Propriétés
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZDPKCUTBVCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122066-43-7 | |
| Record name | 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




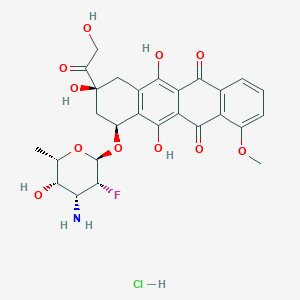

![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
